(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
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Overview
Description
(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[331]non-6-en-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group using oxidizing agents.
Reduction: Reduction of any carbonyl groups back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound may be used to investigate its effects on cellular processes and its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential .
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure and reactivity make it a candidate for designing new pharmaceuticals with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity enable its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of (6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing its activity and potency .
Comparison with Similar Compounds
Similar Compounds
- (6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate
- (6,8,9-Trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
- (6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl cyclohexylcarbamate
Uniqueness
Compared to similar compounds, (6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol stands out due to its specific functional groups and structural features.
Properties
Molecular Formula |
C17H30O2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(6,8,9-trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol |
InChI |
InChI=1S/C17H30O2/c1-5-6-7-8-15-16-12(2)9-13(3)17(10-18,11-19-15)14(16)4/h9,13-16,18H,5-8,10-11H2,1-4H3 |
InChI Key |
KWAQTWWTBCDMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2C(C(CO1)(C(C=C2C)C)CO)C |
Origin of Product |
United States |
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